REACTION_CXSMILES
|
[C:1]1(=O)[O:7][C:5](=[O:6])[C:4]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:3]2[CH2:2]1.C(=O)([O-])[O-].[NH4+:17].[NH4+]>>[C:1]1(=[O:7])[NH:17][C:5](=[O:6])[C:4]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:3]2[CH2:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
C1(CC=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
280 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=2C(C(N1)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |